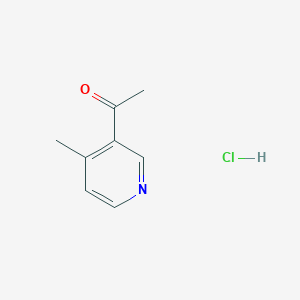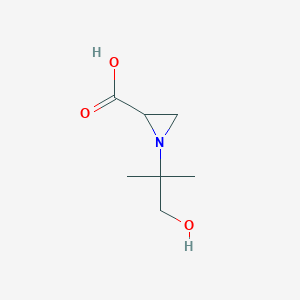![molecular formula C9H15N3 B15071764 2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines an imidazole ring fused with a pyridine ring, making it a valuable scaffold for the development of new pharmaceuticals and chemical entities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine typically involves the condensation of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,5-a]pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might utilize continuous flow reactors, advanced catalysts, and green chemistry principles to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazole or pyridine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nitration can be performed using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in the development of new antimicrobial agents due to its ability to disrupt bacterial cell walls.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Features a pyrazine ring, offering different electronic properties.
Imidazo[1,2-a]pyridine: Lacks the tetrahydro modification, resulting in different reactivity and stability.
Uniqueness
2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine stands out due to its specific ring fusion and the presence of the ethanamine side chain, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine |
InChI |
InChI=1S/C9H15N3/c10-5-4-8-9-3-1-2-6-12(9)7-11-8/h7H,1-6,10H2 |
Clé InChI |
YRGIUZANNYGJSP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C=NC(=C2C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


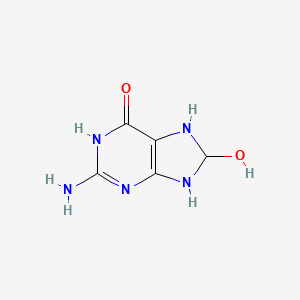
![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)

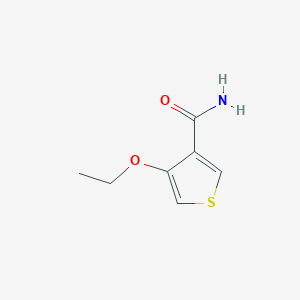
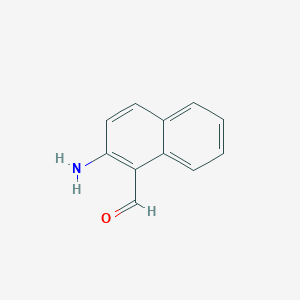
![[1,2,3]Triazolo[1,5-a]quinoxaline](/img/structure/B15071717.png)
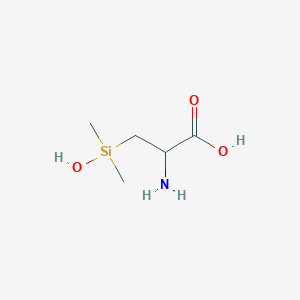
![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B15071740.png)
![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)
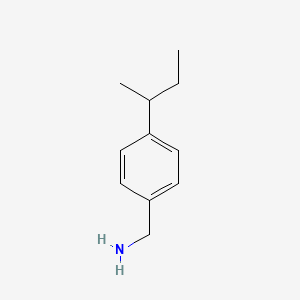
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)
